2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one
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Overview
Description
2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one is a synthetic organic compound that belongs to the class of thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one typically involves the following steps:
Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Dichlorophenyl Group: This step may involve the use of chlorinating agents and aromatic substitution reactions.
Formation of the Tetrahydropyrazinyl Group: This can be done through the reduction of pyrazine derivatives.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions may involve the replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It may be employed in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Agriculture: It may be used as a pesticide or herbicide.
Manufacturing: It may be employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4H-1,3-thiazin-4-one: Lacks the tetrahydropyrazinyl group.
5-(1,2,3,4-Tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one: Lacks the dichlorophenyl group.
2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazole: Contains a thiazole ring instead of a thiazine ring.
Uniqueness
The unique combination of the dichlorophenyl, tetrahydropyrazinyl, and thiazine moieties in 2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one may confer specific properties and activities that are not observed in similar compounds
Properties
Molecular Formula |
C14H11Cl2N3OS |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-1,3-thiazin-4-one |
InChI |
InChI=1S/C14H11Cl2N3OS/c15-8-1-2-9(11(16)5-8)14-19-13(20)10(7-21-14)12-6-17-3-4-18-12/h1-5,7,12,17-18H,6H2 |
InChI Key |
QWOCXGYIUYMFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC=CN1)C2=CSC(=NC2=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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